N-(3-fluorophenyl)-1H-1,3-benzodiazole-6-carboxamide
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Overview
Description
N-(3-fluorophenyl)-1H-1,3-benzodiazole-6-carboxamide is a compound belonging to the benzimidazole family, which is known for its diverse biological and pharmacological activities. Benzimidazole derivatives are widely studied due to their structural similarity to naturally occurring nucleotides, allowing them to interact with biological systems effectively
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes of the aldh1a subfamily of aldehyde dehydrogenases . ALDH1A2, in particular, is the primary retinoic acid (RA)-synthesizing enzyme in mammalian spermatogenesis .
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it may interact with its targets through hydrogen bonding and other non-covalent interactions .
Biochemical Pathways
Compounds that target aldh1a2 are known to regulate retinoic acid (ra) signaling , which plays a crucial role in cellular growth, differentiation, and homeostasis.
Pharmacokinetics
In silico adme properties of similar compounds have shown good oral absorption and moderate blood-brain barrier permeability .
Result of Action
Compounds that regulate ra signaling can have profound effects on cellular growth and differentiation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
It is anticipated that it interacts with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
It is anticipated that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N-(3-fluorophenyl)-3H-benzimidazole-5-carboxamide within cells and tissues are not well-characterized. It is hypothesized that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of N-(3-fluorophenyl)-1H-1,3-benzodiazole-6-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1H-benzimidazole and 3-fluoroaniline.
Reaction Conditions: The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts.
Synthetic Routes: One common synthetic route involves the coupling of 1H-benzimidazole with 3-fluoroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product
Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity, often through the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
N-(3-fluorophenyl)-1H-1,3-benzodiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents like halogens or alkylating agents
Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and inert atmospheres. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-fluorophenyl)-1H-1,3-benzodiazole-6-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It finds applications in the development of new materials and as a catalyst in various industrial processes
Comparison with Similar Compounds
N-(3-fluorophenyl)-1H-1,3-benzodiazole-6-carboxamide can be compared with other benzimidazole derivatives:
Properties
IUPAC Name |
N-(3-fluorophenyl)-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O/c15-10-2-1-3-11(7-10)18-14(19)9-4-5-12-13(6-9)17-8-16-12/h1-8H,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVOJLSCVNZOND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC3=C(C=C2)N=CN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.